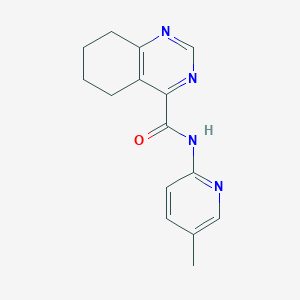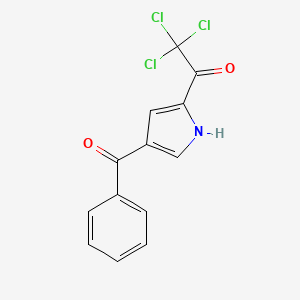
1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzoyl and pyrrole groups are both aromatic, which means they have a cyclic, planar structure with delocalized π electrons. The trichloroethanone group would add polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzoyl, pyrrole, and trichloroethanone groups would likely make it a polar molecule, which could affect its solubility, boiling point, and other properties .科学的研究の応用
1. Synthesis of Heterocyclic Compounds
1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone has been utilized in the synthesis of heterocyclic compounds. For instance, it is involved in the reaction leading to symmetrical pentasubstituted pyrroles, which are significant in pharmaceutical and materials science research. These compounds have been characterized using NMR spectral data, highlighting their structural complexity and potential applications in various fields (Ravindran, Muthusubramanian, Selvaraj, & Perumal, 2007).
2. Catalysis and Synthesis Enhancement
The compound is also instrumental in catalysis, enhancing the efficiency of certain chemical reactions. For example, it has been used in a one-pot four-component reaction utilizing nano copper oxide as a heterogeneous nanocatalyst for the synthesis of highly substituted pyrroles. This method is noted for its excellent yields, cost-effectiveness, and simple work-up, making it a valuable tool in synthetic organic chemistry (Saeidian, Abdoli, & Salimi, 2013).
3. Corrosion Inhibition
In the field of materials science, a derivative of this compound, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, has shown effectiveness as a corrosion inhibitor. This compound was synthesized using a one-pot reaction and analyzed using various spectroscopic techniques and density functional theory (DFT) methods. Its corrosion inhibition properties have been demonstrated in protecting steel surfaces, which could have practical applications in industrial settings (Louroubi et al., 2019).
4. Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized and characterized for potential therapeutic applications. Studies include exploring their structural characteristics, reactivities, and possible uses as drug molecules. These investigations often involve computational and experimental methods, such as NMR spectroscopy and quantum chemical calculations, to understand the properties of these molecules and their potential biological activities (Petrova et al., 2023).
5. Advanced Material Synthesis
The compound is also used in the synthesis of advanced materials, such as conducting polymers. These materials have applications in electronics and materials science. The synthesis process involves chemical and electrochemical polymerization, and the resultant polymers are characterized for their electrical conductivity, thermal stability, and response to environmental factors (Pandule, Oprea, Bârsan, Weimar, & Persaud, 2014).
将来の方向性
The study of new and complex organic compounds like “1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone” can lead to the discovery of new reactions, synthesis methods, and potentially useful substances. Future research could focus on synthesizing this compound and studying its properties and potential applications .
特性
IUPAC Name |
1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2/c14-13(15,16)12(19)10-6-9(7-17-10)11(18)8-4-2-1-3-5-8/h1-7,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIRZCVDEZXUJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-benzoyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

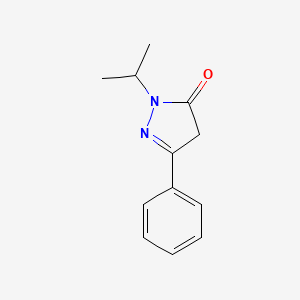
![2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2408953.png)
![5-[[4-(Dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2408954.png)
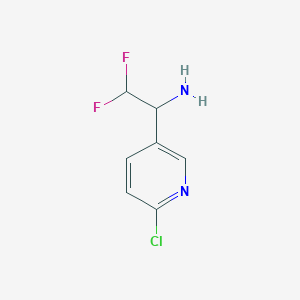
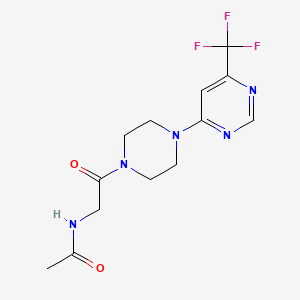
![(E)-2-(benzo[d]oxazol-2-yl)-3-(3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2408959.png)
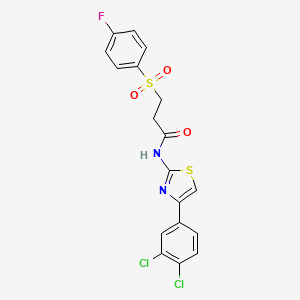
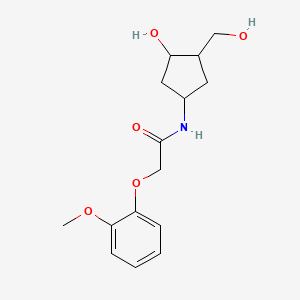
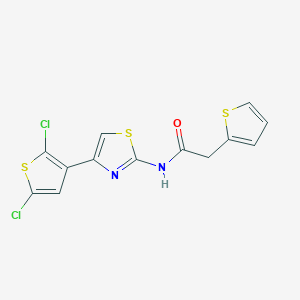
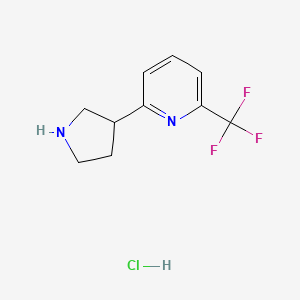
![4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2408965.png)
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide](/img/structure/B2408966.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2408968.png)
